1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene
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Overview
Description
1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(2-methylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a suitable solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or ethers.
Reduction: The major product is 1-Chloro-4-(2-methylpropoxy)-2-aminobenzene.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Pharmaceutical Research: It may be investigated for its potential biological activity and used as a precursor in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: The compound can be explored for its potential use in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene depends on the specific application and the target molecule. In general, the nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the alkoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-methylpropoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Chloro-2-nitrobenzene: Lacks the alkoxy group, affecting its solubility and reactivity.
4-Nitroanisole: Contains a methoxy group instead of a 2-methylpropoxy group, influencing its physical and chemical properties.
Uniqueness
1-Chloro-4-(2-methylpropoxy)-2-nitrobenzene is unique due to the presence of both the nitro and 2-methylpropoxy groups, which confer distinct reactivity and solubility characteristics. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-chloro-4-(2-methylpropoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFRIPJTLLAJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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